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Compound of Interest

Compound Name: 4-hydrazinyl-2-phenylquinazoline

Cat. No.: B1315410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

therapeutic agents. Among its diverse derivatives, 4-hydrazinyl-2-phenylquinazoline has

emerged as a promising platform for the development of novel drugs, exhibiting a wide

spectrum of biological activities. This technical guide provides an in-depth exploration of the

therapeutic potential of 4-hydrazinyl-2-phenylquinazoline and its analogues, summarizing

key quantitative data, detailing experimental protocols, and visualizing relevant biological

pathways.

Anticancer Activity
Derivatives of 4-hydrazinyl-2-phenylquinazoline have demonstrated significant potential as

anticancer agents, with numerous studies reporting their cytotoxic effects against various

cancer cell lines. The primary mechanism of action for many of these compounds involves the

inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most

notably the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline

derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal

inhibitory concentration (IC50) values, which represent the concentration of a drug that is

required for 50% inhibition in vitro, are summarized below.
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Compound
H-460 (Lung
Cancer) IC50
(µM)

HT-29 (Colon
Cancer) IC50
(µM)

HepG2 (Liver
Cancer) IC50
(µM)

SGC-7901
(Gastric
Cancer) IC50
(µM)

9p 0.031 0.015 0.53 0.58

Data extracted from a study on novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline

derivatives as potent antitumor agents.[1]

The compound 9p, identified as (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-

yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine, emerged as a

particularly potent derivative, exhibiting IC50 values in the nanomolar to low micromolar range

across all tested cell lines.[1] This highlights the potential for developing highly effective

anticancer drugs through structural modifications of the 4-hydrazinyl-2-phenylquinazoline
core.

Signaling Pathway: EGFR Inhibition
Quinazoline derivatives are well-established inhibitors of EGFR, a receptor tyrosine kinase that

plays a pivotal role in regulating cell growth, proliferation, and differentiation.[2][3][4][5][6]

Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.

The binding of 4-anilinoquinazoline derivatives to the ATP-binding site of the EGFR tyrosine

kinase domain blocks the downstream signaling cascade, leading to the inhibition of tumor

growth.[2]
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Figure 1: EGFR Signaling Pathway Inhibition by 4-Hydrazinyl-2-Phenylquinazoline
Derivatives.

Antimicrobial Activity
In addition to their anticancer properties, derivatives of 4-hydrazinyl-2-phenylquinazoline
have shown promising activity against a range of microbial pathogens. This dual activity profile

makes them attractive candidates for the development of novel antimicrobial agents,

particularly in an era of increasing antibiotic resistance.

Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of substituted 4-quinazolyl-hydrazines and their arylhydrazone

derivatives has been assessed using the microdilution method to determine the Minimum

Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent

that prevents the visible growth of a microorganism.
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Compound
Enterococcus
faecalis MIC
(mg/L)

Staphylococcu
s aureus MIC
(mg/L)

Pseudomonas
aeruginosa
MIC (mg/L)

Escherichia
coli MIC (mg/L)

6-chloro-2-

morpholino-4-

quinazolyl-5'-

nitro-2'-

furylhydrazone

100 250 200 350

Data extracted from a study on the antibacterial effect of substituted 4-quinazolyl-hydrazines

and their arylhydrazones.[7]

The results indicate that specific substitutions on the quinazoline and hydrazone moieties can

lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Experimental Protocols
To ensure the reproducibility and further exploration of the therapeutic potential of 4-
hydrazinyl-2-phenylquinazoline derivatives, detailed experimental protocols are essential.

Synthesis of 2-(2-Arylmethylene)hydrazinyl-4-
aminoquinazoline Derivatives
A general procedure for the synthesis of these derivatives involves a condensation reaction.

Workflow for Synthesis:

Start with:
- Hydrazinyl-quinazoline intermediate (8a-b)

- Aldehydes

Dissolve in Ethanol/DMF.
Add 98% Sulfuric Acid (1 drop).

Reflux for 9-10 hours.
Cool to room temperature. Filter the precipitate. Dry the product. Purify by isopropanol.

Final Product:
2-(2-Arylmethylene)hydrazinyl-4-aminoquinazoline

derivatives (9-54)

Click to download full resolution via product page

Figure 2: General Synthesis Workflow.

Detailed Protocol:
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To a solution of the appropriate hydrazinyl-quinazoline intermediate (0.46 mmol) in a mixture

of Ethanol and DMF (4 ml), add 1.1 equivalents of the desired aldehyde.[8]

Add one drop of 98% sulfuric acid to the mixture.[8]

Reflux the reaction mixture for 9–10 hours, monitoring the reaction progress using Thin

Layer Chromatography (TLC).[8]

After the reaction is complete, allow the mixture to cool to room temperature.[8]

Collect the resulting precipitate by filtration and dry it.[8]

Purify the crude product by recrystallization from isopropanol to obtain the final 2-(2-

arylmethylene)hydrazinyl-4-aminoquinazoline derivatives.[8]

In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of chemical compounds on cell lines.[9][10][11][12]

Protocol for MTT Assay:

Cell Seeding: Seed human cancer cells (e.g., A549, HepG2, MCF-7) into 96-well plates at a

density of 1.0 × 10^4 cells per well and incubate for 24 hours.[9]

Compound Treatment: Treat the cells with various concentrations of the test compounds

(typically ranging from 0 to 900 µg/mL) and incubate for a further 24 to 72 hours.[9]

MTT Addition: Add MTT solution (typically 3.0 mg/mL) to each well and incubate for 4-5

hours.[9]

Formazan Solubilization: Remove the medium and add Dimethyl sulfoxide (DMSO) to each

well to dissolve the formazan crystals.[9]

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the IC50 values from the dose-response curves.

Antimicrobial Susceptibility Testing (Microbroth Dilution
Method)
The microbroth dilution method is a standard laboratory technique used to determine the

Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14]

Protocol for Microbroth Dilution:

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g.,

Staphylococcus aureus, Escherichia coli) in a suitable broth, such as Mueller Hinton Broth.

[13][14]

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth within a

96-well microtiter plate, with concentrations typically ranging from 1024 µg/mL to 8 µg/mL.

[13][14]

Inoculation: Inoculate each well with the standardized microbial suspension.

Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24

hours).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.

Conclusion and Future Directions
The 4-hydrazinyl-2-phenylquinazoline scaffold represents a versatile and promising starting

point for the development of novel therapeutic agents with potent anticancer and antimicrobial

activities. The data presented in this guide highlights the significant potential of this class of

compounds. Future research should focus on the synthesis and evaluation of a broader range

of derivatives to establish comprehensive structure-activity relationships. Furthermore, in vivo

studies are warranted for the most promising lead compounds to assess their efficacy and

safety profiles in preclinical models. The exploration of combination therapies, where these

agents are used alongside existing drugs, could also unlock new therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1315410#exploring-the-therapeutic-potential-of-4-
hydrazinyl-2-phenylquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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